Butyl 4-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate
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Overview
Description
BUTYL 4-{[2,2,2-TRICHLORO-1-(2-PHENYLACETAMIDO)ETHYL]AMINO}BENZOATE is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a butyl group, a trichloroethyl group, and a phenylacetamido group attached to a benzoate moiety. The compound’s molecular formula is C21H23Cl3N2O3, and it has a molecular weight of 457.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-{[2,2,2-TRICHLORO-1-(2-PHENYLACETAMIDO)ETHYL]AMINO}BENZOATE typically involves multiple steps. One common method starts with the preparation of the intermediate 2,2,2-trichloro-1-(2-phenylacetamido)ethanol, which is then reacted with butyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-{[2,2,2-TRICHLORO-1-(2-PHENYLACETAMIDO)ETHYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents like ethanol, methanol, or acetonitrile. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a variety of derivatives .
Scientific Research Applications
BUTYL 4-{[2,2,2-TRICHLORO-1-(2-PHENYLACETAMIDO)ETHYL]AMINO}BENZOATE has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of BUTYL 4-{[2,2,2-TRICHLORO-1-(2-PHENYLACETAMIDO)ETHYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **BUTYL 4-{[2,2,2-TRICHLORO-1-(2-CHLOROBENZOYL)AMINO]ETHYL}AMINO}BENZOATE
- BUTYL 4-{[2,2,2-TRICHLORO-1-(1-NAPHTHOYLAMINO)ETHYL]AMINO}BENZOATE
- BUTYL 4-{[2,2,2-TRICHLORO-1-(2-THIENYLCARBONYL)AMINO]ETHYL}AMINO}BENZOATE
Uniqueness
Compared to these similar compounds, BUTYL 4-{[2,2,2-TRICHLORO-1-(2-PHENYLACETAMIDO)ETHYL]AMINO}BENZOATE is unique due to the presence of the phenylacetamido group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications .
Properties
Molecular Formula |
C21H23Cl3N2O3 |
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Molecular Weight |
457.8 g/mol |
IUPAC Name |
butyl 4-[[2,2,2-trichloro-1-[(2-phenylacetyl)amino]ethyl]amino]benzoate |
InChI |
InChI=1S/C21H23Cl3N2O3/c1-2-3-13-29-19(28)16-9-11-17(12-10-16)25-20(21(22,23)24)26-18(27)14-15-7-5-4-6-8-15/h4-12,20,25H,2-3,13-14H2,1H3,(H,26,27) |
InChI Key |
MYSXMVCVWRACHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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